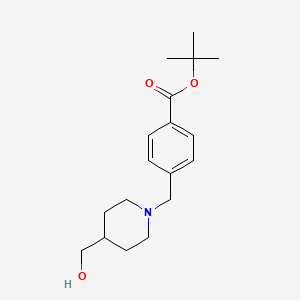

tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate

Description

Chemical Name: tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate CAS No.: 1401966-70-8 Purity: 90% (HPLC) Structural Features:

- A benzoate ester core with a tert-butyl group at the para position.

- A piperidine ring substituted at the 4-position with a hydroxymethyl (-CH2OH) group.

- The piperidine moiety is connected to the benzoate via a methylene (-CH2-) linker.

This compound is primarily used in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, leveraging its polar hydroxymethyl group for derivatization or enhancing solubility .

Properties

IUPAC Name |

tert-butyl 4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,15,20H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOWPUGITGXQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130337 | |

| Record name | Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401966-70-8 | |

| Record name | Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401966-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxymethyl group: This step involves the functionalization of the piperidine ring with a hydroxymethyl group, often using formaldehyde or other hydroxymethylating agents.

Attachment of the benzoate moiety: The benzoate group is introduced through esterification reactions, typically using benzoic acid derivatives and suitable coupling reagents.

Addition of the tert-butyl group:

Chemical Reactions Analysis

tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the benzoate ester to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Esterification and Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols

Scientific Research Applications

Medicinal Chemistry

Drug Development

- Proteolysis Targeting Chimeras (PROTACs) : One of the most promising applications of this compound is in the development of PROTACs, which are designed to selectively target and degrade specific proteins within cells. The compound serves as a non-PEG linker in the design of these chimeras, enhancing their bioavailability and efficacy in treating diseases such as cancer. A study highlighted the synthesis of potent and orally bioavailable PROTACs targeting androgen receptors for prostate cancer therapy, demonstrating the compound's relevance in targeted protein degradation strategies .

Neuropharmacology

- CNS Activity : The piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those related to anxiety and depression. The hydroxymethyl group may enhance solubility and bioactivity, making it a candidate for further neuropharmacological studies.

Material Science

Polymer Chemistry

- Synthesis of Functional Polymers : The compound can be utilized in the synthesis of functional polymers due to its ability to act as a monomer or crosslinker. Its chemical structure allows for the introduction of piperidine units into polymer chains, which can modify the physical properties of the resulting materials. This application is particularly relevant in creating polymers with enhanced mechanical properties or specific thermal characteristics.

Biochemical Research

Bioconjugation

- Linker in Bioconjugates : tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate can be employed as a linker in bioconjugation processes. This involves attaching biomolecules such as peptides or antibodies to other molecules, facilitating targeted delivery systems in drug development and diagnostics.

Analytical Chemistry

Standard Reference Material

- Spectroscopic Studies : Given its unique chemical structure, this compound can be used as a standard reference material in spectroscopic studies. Its spectral data can aid in the calibration of analytical instruments and methodologies, ensuring accurate measurements in various chemical analyses.

- Targeted Cancer Therapy :

- Polymer Development :

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity. The benzoate moiety contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Key Structural and Functional Differences

The target compound is compared to six structurally related analogs (Table 1), highlighting substituent variations, purity, and functional group implications.

Table 1. Structural and Functional Comparison of Analogs

Physicochemical Properties

Biological Activity

tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate is a compound that integrates a piperidine moiety, which is often associated with various biological activities, including potential therapeutic effects in areas such as cancer and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

- Molecular Formula : C15H25N3O3

- Molecular Weight : 283.41 g/mol

- CAS Number : 381722-48-1

The compound functions primarily through its interaction with biological targets associated with various signaling pathways. The presence of the piperidine ring is crucial for its binding affinity and selectivity towards specific receptors, which can lead to modulation of biological responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in:

-

Cancer Therapy :

- Compounds with piperidine structures have shown promising anticancer properties. For instance, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to standard treatments. A study indicated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than conventional drugs like bleomycin .

- Neurodegenerative Disease Treatment :

- Targeted Protein Degradation :

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Piperidine Derivative | Cytotoxicity in FaDu cells | 700 nM | |

| AChE Inhibitor | Dual inhibition (AChE & BuChE) | Not specified | |

| PROTAC Linker | Targeted protein degradation | Not specified |

Case Study: Piperidine Derivatives

In a comprehensive study focusing on piperidine derivatives, researchers synthesized over 45 compounds and evaluated their biological activities. The most potent compound exhibited an IC50 value of 700 nM against specific cancer cell lines, demonstrating significant potential for further development as an anticancer agent .

Case Study: Alzheimer’s Disease

Another study highlighted the development of piperidine-containing compounds that showed effective inhibition of cholinesterase enzymes, crucial for managing symptoms of Alzheimer's disease. These compounds not only inhibited enzyme activity but also displayed antioxidant properties, contributing to neuroprotection .

Q & A

Q. What are the recommended methods for synthesizing and purifying tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate?

Synthesis typically involves coupling reactions between tert-butyl benzoate derivatives and hydroxymethylpiperidine intermediates. A common approach is to use carbodiimide-mediated amidation or nucleophilic substitution under anhydrous conditions. For purification, silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is effective, as demonstrated for analogous tert-butyl piperidine carboxylates . Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive groups. Post-purification, confirm homogeneity via TLC and HPLC (>95% purity).

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H), benzoate aromatic protons (δ 7.3–8.1 ppm), and hydroxymethylpiperidine signals (δ 3.4–4.0 ppm for -CH₂OH).

- Mass Spectrometry (HRMS or ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₉NO₃: 320.2224).

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (-OH stretch). Cross-reference with computational predictions (e.g., Gaussian DFT) for validation .

Q. How should researchers assess solubility and stability for experimental planning?

- Solubility : Test in DMSO (commonly >50 mg/mL for similar esters), followed by aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 week). Monitor degradation via HPLC. Store at –20°C under desiccation to prevent ester hydrolysis .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powders .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., tert-butanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Temperature : Lower temperatures (0–5°C) minimize side reactions during coupling steps.

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura analogs (e.g., tert-butyl boronate intermediates) .

- Solvent Selection : Use DMF or THF for polar intermediates; avoid protic solvents to prevent ester cleavage. Monitor progress via in-situ IR .

Q. How should researchers address discrepancies in purity assessments (e.g., HPLC vs. NMR)?

Q. What computational tools aid in predicting reactivity or biological interactions?

Q. What methodologies are used to evaluate biological activity in vitro?

Q. How can degradation products be identified and quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.